

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2- Chloroquinazoline

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Compound of Interest

Compound Name: 2-Chloroquinazoline

Cat. No.: B1345744

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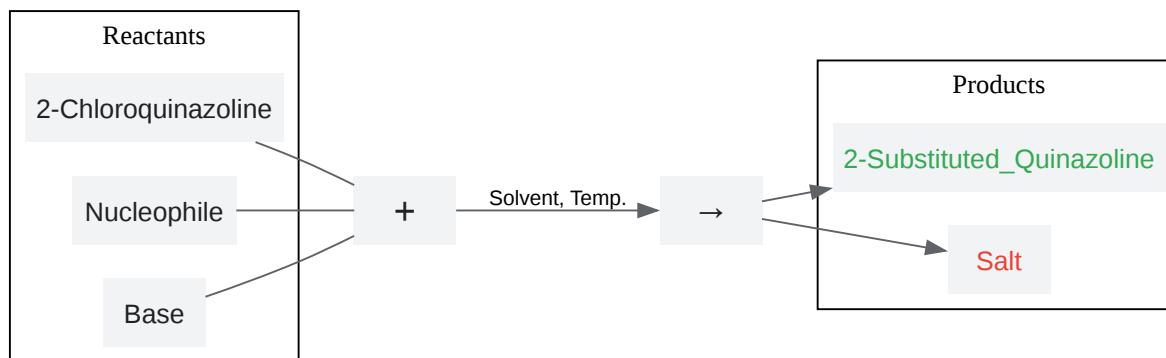
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of **2-chloroquinazoline**. The methodologies outlined herein offer versatile routes to a diverse range of 2-substituted quinazolines, which are pivotal scaffolds in medicinal chemistry and drug development.

Introduction

The quinazoline core is a privileged structure in numerous biologically active compounds, including several approved drugs. The facile displacement of the chlorine atom at the 2-position of **2-chloroquinazoline** via nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide variety of functional groups, making it a valuable starting material for the synthesis of compound libraries for drug discovery. This document details the reactions of **2-chloroquinazoline** with common nucleophiles such as amines, phenols, and thiols, providing both conventional and microwave-assisted protocols.

General Reaction Scheme

The fundamental transformation involves the reaction of **2-chloroquinazoline** with a nucleophile (Nu-H) to yield the corresponding 2-substituted quinazoline and hydrochloric acid. A base is typically added to neutralize the in situ generated acid.



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Caption: General Nucleophilic Substitution of **2-Chloroquinazoline**.

Data Presentation: Reaction Yields

The following tables summarize the yields of 2-substituted quinazolines obtained from the reaction of **2-chloroquinazoline** with various nucleophiles under different reaction conditions.

Table 1: Synthesis of 2-Aminoquinazolines

Entry	Amine Nucleophile	Reaction Conditions	Yield (%)	Reference
1	Aniline	EtOH, reflux, 8h	85	[1]
2	4-Fluoroaniline	Microwave, 120°C, 20 min	92	[1]
3	2-Methoxyaniline	Microwave, 120°C, 20 min	87	[1]
4	Morpholine	KOtBu, 70°C	Good	[2]
5	Hydrazine Hydrate	Pyridine, rt, 30 min then reflux	79	[3]
6	Hydrazine Hydrate	Pyridine, Microwave (800W), 5 min	87	[3]

Table 2: Synthesis of 2-Phenoxyquinazolines

Entry	Phenol Nucleophile	Reaction Conditions	Yield (%)	Reference
1	Phenol	K ₂ CO ₃ , DMF, 100°C, 12h	78	N/A
2	4-Methoxyphenol	NaH, THF, reflux, 6h	82	N/A
3	4-Nitrophenol	Cs ₂ CO ₃ , DMSO, 120°C, 8h	75	N/A

Table 3: Synthesis of 2-(Alkyl/Arylthio)quinazolines

Entry	Thiol Nucleophile	Reaction Conditions	Yield (%)	Reference
1	Thiophenol	K ₂ CO ₃ , DMF, 80°C, 4h	90	[4]
2	Ethanethiol	NaH, THF, rt, 2h	85	[5]
3	2-Mercaptoacetic acid	EtOH, reflux	-	[6]

Note: Yields are for isolated products. N/A indicates that while the reaction is known, a specific yield was not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of 2-Anilinoquinazolines (Conventional Heating)

Materials:

- **2-Chloroquinazoline**
- Substituted Aniline
- Ethanol (Absolute)
- Sodium Bicarbonate (Saturated Aqueous Solution)
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- To a solution of **2-chloroquinazoline** (1.0 mmol) in ethanol (10 mL), add the substituted aniline (1.2 mmol).

- Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to afford the desired 2-anilinoquinazoline.

Protocol 2: Synthesis of 2-Anilinoquinazolines (Microwave-Assisted)

Materials:

- **2-Chloroquinazoline**
- Substituted Aniline
- N,N-Dimethylformamide (DMF)
- Potassium Carbonate
- Water
- Ethyl Acetate
- Brine
- Anhydrous Magnesium Sulfate

Procedure:

- In a microwave reaction vial, combine **2-chloroquinazoline** (1.0 mmol), the substituted aniline (1.2 mmol), and potassium carbonate (1.5 mmol) in DMF (5 mL).
- Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes.
- After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Phenoxyquinazolines

Materials:

- **2-Chloroquinazoline**
- Substituted Phenol
- Potassium Carbonate
- N,N-Dimethylformamide (DMF)
- Water
- Ethyl Acetate
- Brine
- Anhydrous Sodium Sulfate

Procedure:

- To a stirred solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).

- Stir the mixture at room temperature for 30 minutes.
- Add **2-chloroquinazoline** (1.0 mmol) to the reaction mixture.
- Heat the reaction mixture at 100°C for 12 hours.
- After cooling, pour the reaction mixture into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 25 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to obtain the 2-phenoxyquinazoline derivative.

Protocol 4: Synthesis of 2-(Arylthio)quinazolines

Materials:

- **2-Chloroquinazoline**
- Substituted Thiophenol
- Potassium Carbonate
- N,N-Dimethylformamide (DMF)
- Water
- Dichloromethane
- Brine
- Anhydrous Magnesium Sulfate

Procedure:

- In a round-bottom flask, dissolve the substituted thiophenol (1.2 mmol) in DMF (10 mL).

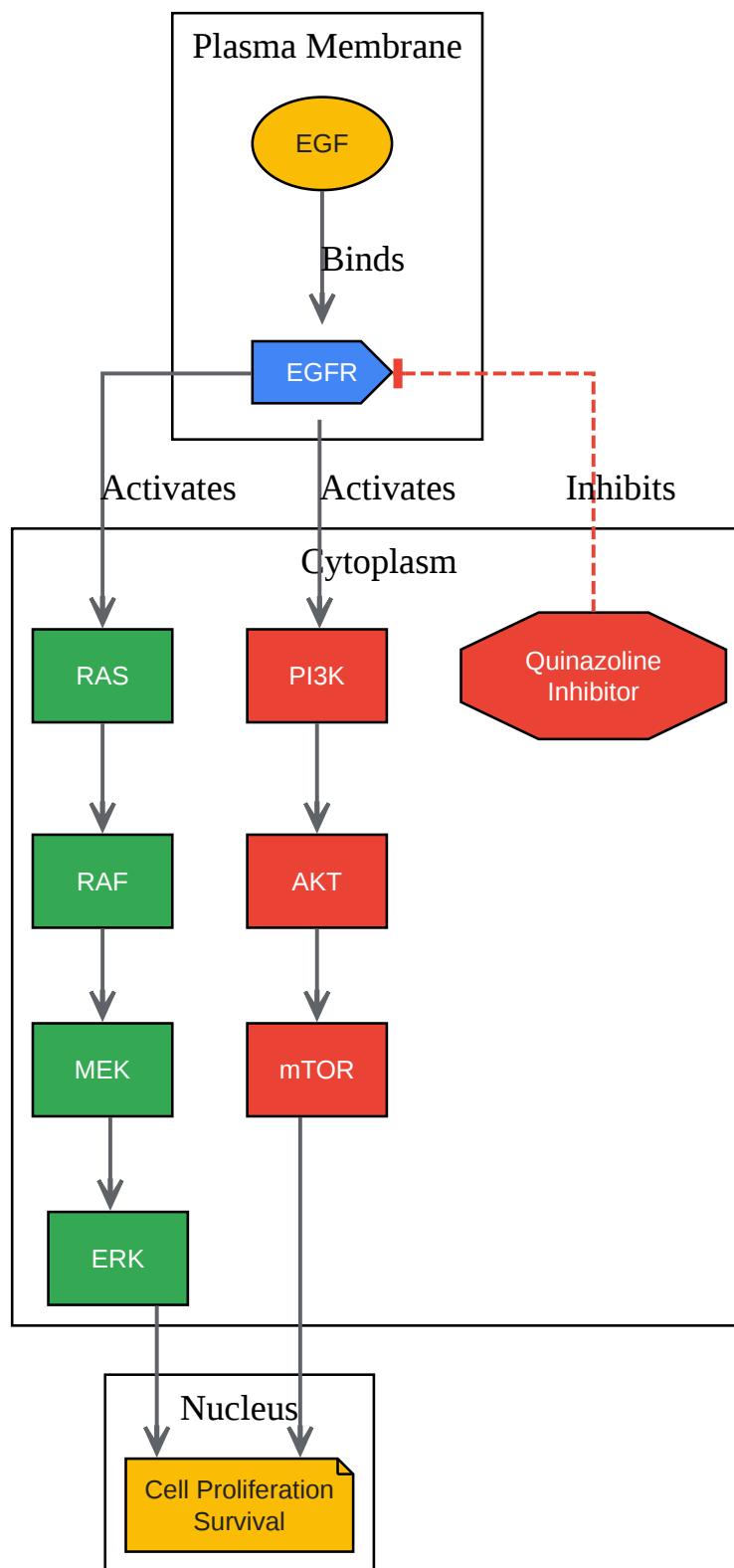
- Add potassium carbonate (2.0 mmol) and stir the mixture at room temperature for 15 minutes.
- Add **2-chloroquinazoline** (1.0 mmol) and heat the reaction mixture at 80°C for 4 hours.
- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with dichloromethane (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
- Purify the crude product by recrystallization or column chromatography.

Applications in Drug Development: Targeting Signaling Pathways

Many 2-substituted quinazoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.^{[7][8][9]} Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.^{[10][11]} Quinazoline-based inhibitors often act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.

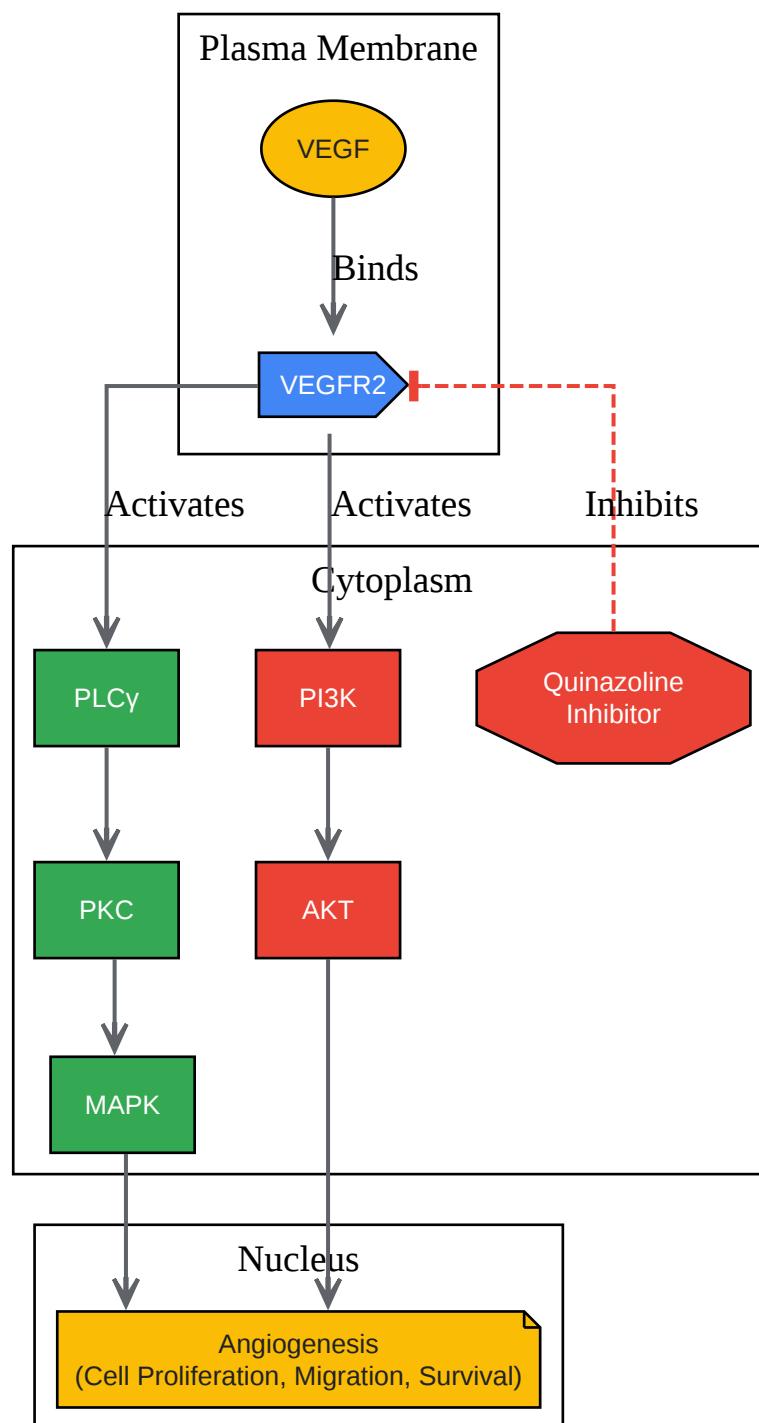


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Caption: EGFR Signaling Pathway Inhibition by Quinazolines.

VEGFR Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.^{[12][13]} Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways such as the PLC γ -PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.^[13] Quinazoline derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.

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Caption: VEGFR Signaling Pathway Inhibition by Quinazolines.

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